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Saxagliptin Pharmacokinetics Comparison Table

Human
Parameter Rat Dog Monkey . .
(Projected/Clinical)
Absorption &
Bioavailability
- Oral ~50% [1] ~75% [1] ~75% [1] ~75% [2] [3] [4]
Bioavailability
(F%)
- Tmax (hr) Information Information Information 0.5-2[5]
missing missing missing
Distribution
- Volume of 5.2 [1] 1.3[1] 2.1[1] 2.7 (projected) [1],
Distribution 151 L (clinical) [4]
(Vss, L/kg)
- Serum <30% [1] <30% [1] <30% [1] <10% (negligible) [4]

Protein Binding
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Parameter

Metabolism &
Elimination

- Plasma
Clearance (CL,
mL/min/kg)

- Elimination
Half-Life (t%%,
hr)

- Primary
Metabolic
Pathway

- Fraction of
Dose
Metabolized to
5-OH SAX

- Activity of 5-
OH SAX (vs.
parent)

- Route of
Elimination

Rat

115 [1]

2.1-4.4[1]

CYP450-mediated
hydroxylation to
active metabolite
M2 (5-hydroxy
saxagliptin) [1]

Information
missing

Pharmacologically
active [1]

Renal excretion &
metabolism [1]

Dog

9.3 [1]

2.1-4.4[1]

CYP450-mediated
hydroxylation to
active metabolite
M2 (5-hydroxy
saxagliptin) [1]

Information
missing

Pharmacologically
active [1]

Renal excretion &
metabolism [1]

Monkey

14.5 [1]

2.1-4.4[1]

CYP450-mediated
hydroxylation to
active metabolite
M2 (5-hydroxy
saxagliptin) [1]

Information
missing

Pharmacologically
active [1]

Renal excretion &
metabolism [1]

Human
(Projected/Clinical)

Low to moderate
(projected) [1]

2.5 (Saxagliptin), 3.1
(5-OH metabolite)

[4]

CYP3A4/5-mediated
hydroxylation to 5-
hydroxy
saxagliptin [6] [4]
[7]

~50% [2] [3]

Approximately half
as potent as parent

[2] [3] [4]

Renal (~24% as
parent) & hepatic
(metabolism, ~50%)

[4]

Key Experimental Methodologies
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The data in the table above were gathered using standard and advanced pharmacokinetic experimental

techniques.

¢ Study Designs: PK parameters were primarily determined through single-dose studies, where
saxagliptin was administered intravenously (IV) and orally (PO) to animals (rats, dogs, monkeys) to
calculate absolute bioavailability and other intrinsic parameters [1]. Clinical data in humans were
obtained from single- and multiple-dose studies in healthy subjects or patients [6] [5].

e Sample Collection and Analysis: Plasma, urine, and tissue samples were collected at
predetermined time points after administration. Concentrations of saxagliptin and its major active
metabolite, 5-hydroxy saxagliptin (5-OH SAX or M2), were quantified using highly sensitive and
specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MSIMS) [1] [2] [3].

¢ Protein Binding Assessment: The extent of serum protein binding was determined using
equilibrium dialysis, a gold-standard method for measuring free drug fractions [1] [8].

o Tissue Distribution Studies: In rats, tissue distribution was evaluated by measuring drug
concentrations in organs like the intestine, kidney, liver, and brain after intravenous administration,
revealing high distribution to the proposed site of action (intestine) [1].

¢ Advanced Modeling: More recent studies employ Physiologically Based Pharmacokinetic
(PBPK) modeling. These models integrate in vitro data (e.g., metabolic stability in liver microsomes,
CYP inhibition) and in vivo data to predict drug behavior, including in special populations and drug-
drug interaction (DDI) potential [7] [9].

The following diagram illustrates the general workflow for characterizing saxagliptin's pharmacokinetics

across species, from in vitro data to in vivo prediction.
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(Saxagliptin PK CharacterizatiorD

In Vitro Data

- Metabolic Stability
- CYP Reaction Phenotyping
- Protein Binding

In Vivo Animal Studies

- IV/PO PK in Rats/Dogs/Monkeys
- Tissue Distribution
- Bile Duct Cannulation

Data Integration & Modeling

- Allometric Scaling
- PBPK Model Development
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- Project CL, Vd, t%
- Predict Impact of
CYP3A Inhibitors/Inducers
- Dose Adjustment in CKD

Click to download full resolution via product page

Key Insights for Drug Development Professionals

¢ Interspecies Scaling is Possible but Requires Caution: The preclinical data were successfully
used to project human PK parameters using allometric scaling and mechanistic modeling [1] [9].
However, the high clearance in rats was not directly predictive of human clearance, which is low
to moderate, highlighting the need for careful interpretation of animal data [1].

¢ Leverage Modern PBPK Tools: PBPK modeling has become an invaluable tool for bridging animal
and human data. It can predict DDIs and the impact of organ impairment (e.g., CKD) with greater
reliability, potentially reducing the need for extensive clinical trials [7] [9].

e Consider the Active Metabolite: The pharmacokinetic and pharmacodynamic profile of saxagliptin is
a composite of the parent drug and its active metabolite. For a full understanding of efficacy and
safety, both entities must be monitored and characterized throughout development [1] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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